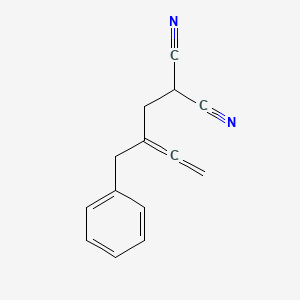
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile is an organic compound characterized by its unique structure, which includes a benzyl group attached to a butadiene moiety and a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile typically involves multi-step reactions starting from readily available materials. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents to form trisubstituted butadienes . The reaction conditions often require the use of aryllithium reagents or Grignard reagents under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile: A simpler compound with similar nitrile groups but lacking the benzyl and butadiene moieties.
Buta-2,3-dien-1-ol: Another related compound with a butadiene structure but different functional groups.
Uniqueness
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile is unique due to its combination of a benzyl group, a butadiene moiety, and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
654640-07-0 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
InChI |
InChI=1S/C14H12N2/c1-2-12(9-14(10-15)11-16)8-13-6-4-3-5-7-13/h3-7,14H,1,8-9H2 |
Clave InChI |
KKTOHYLGRNRUAD-UHFFFAOYSA-N |
SMILES canónico |
C=C=C(CC1=CC=CC=C1)CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
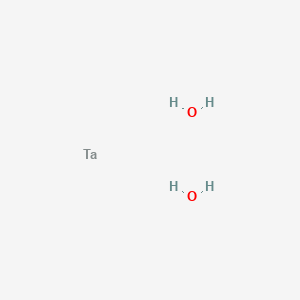
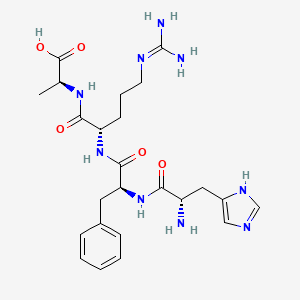
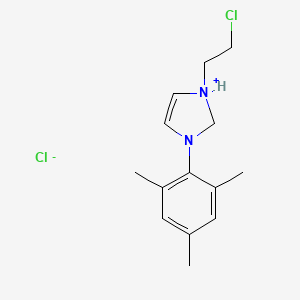
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
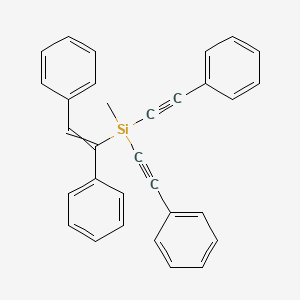
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
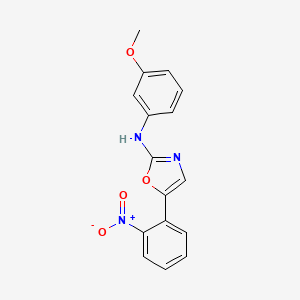
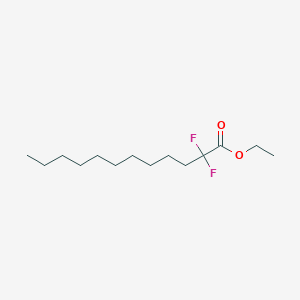
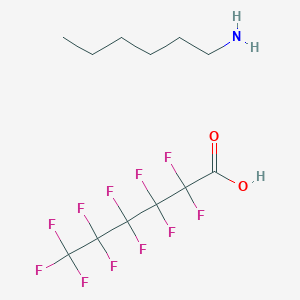
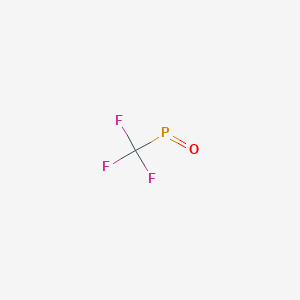
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
